B1576469 Hepcidin

Hepcidin

Cat. No.: B1576469
Attention: For research use only. Not for human or veterinary use.
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Description

Primary Structure: Preprohormone Processing and Isoforms

Hepcidin is initially synthesized as an 84-amino acid preprohormone (preprothis compound), which undergoes sequential proteolytic processing to yield bioactive forms. The N-terminal 24-amino acid signal peptide is cleaved by signal peptidase during secretion, generating a 60-amino acid prothis compound . Subsequent processing by furin-like convertases and α-1 antitrypsin removes a 35-amino acid propeptide, producing the mature 25-amino acid hormone (this compound-25). Two shorter isoforms, this compound-20 and this compound-22, are detected in human serum but exhibit minimal iron-regulatory activity.

Isoform Characteristics

Isoform Length (AA) Biological Activity Serum Correlation Stability
This compound-25 25 High Ferritin, Iron status Stable
This compound-22 22 Low Ferritin Degrades to this compound-20
This compound-20 20 Minimal Creatinine (CKD link) Stable in CKD serum

Mass spectrometry studies reveal that all isoforms share the conserved N-terminal sequence DTHFPICIF , critical for ferroportin binding. This compound-22 rapidly degrades to this compound-20 in serum, particularly in the presence of hepatocytes, suggesting hepatic processing modulates isoform ratios. In chronic kidney disease (CKD), elevated this compound-20 levels correlate with serum creatinine, implicating renal clearance in isoform homeostasis.

Tertiary Configuration: Disulfide Bond Architecture and Conformational Dynamics

The mature this compound-25 adopts a hairpin tertiary structure stabilized by four disulfide bonds, forming a compact, β-sheet-rich fold. Early NMR studies proposed a vicinal Cys4–Cys5 bond, but chemical reduction-alkylation and advanced NMR analyses revised the connectivity to:

  • Cys1–Cys8
  • Cys3–Cys6
  • Cys2–Cys4
  • Cys5–Cys7

Disulfide Bond Impact on Stability

  • Mutagenesis of cysteines disrupts iron-regulatory activity.
  • Non-reducible thioether analogs retain function, proving disulfide exchange is unnecessary for ferroportin binding.

This compound exhibits temperature-dependent conformational dynamics :

  • At 325 K: Extended loop structure with solvent-exposed N-terminus.
  • At 253 K: Compact β-hairpin with buried hydrophobic residues.
  • X-ray crystallography of this compound-Fab complexes stabilizes the high-temperature conformation, suggesting biological relevance.

Functional Domains: Critical Residues for Ferroportin Interaction

The N-terminal domain (residues 1–9) is indispensable for ferroportin binding and internalization. Alanine scanning identifies three key residues:

  • His3 : Hydrophobic interaction with ferroportin’s this compound-binding domain (HBD).
  • Phe4 : Stereospecific binding; D-amino acid substitution abolishes activity.
  • Ile6 : Stabilizes hydrophobic interface with ferroportin’s extracellular loop.

Mechanism of Ferroportin Occlusion

  • This compound binds ferroportin’s HBD (residues 326–344) in an outward-open conformation , physically blocking the iron export channel.
  • The C-terminal region of this compound contacts ferroportin’s divalent metal-binding site, coupling iron sensing to hormone binding.

Structural Determinants of Activity

Modification Effect on Activity Source
Truncation beyond residue 9 Complete loss
Phe4 → D-Phe4 90% reduction
Minihepcidins (residues 1–9) Full activity with prolonged half-life

Properties

bioactivity

Antimicrobial

sequence

DTHFPICIFCCGCCRKGTCGICCKT

Origin of Product

United States

Scientific Research Applications

Diagnostic Applications

Iron Disorders Diagnosis
Hepcidin levels are increasingly recognized as valuable biomarkers for diagnosing various iron disorders, including iron-refractory iron deficiency anemia (IRIDA) and hereditary hemochromatosis (HH). Studies indicate that measuring serum this compound can help differentiate between types of anemia and guide treatment decisions. For instance, elevated this compound levels may indicate inflammation or iron overload conditions, while low levels can suggest iron deficiency .

Case Study: Sickle Cell Anemia
A recent case-control study among sickle cell anemia patients in Ghana revealed significant differences in this compound levels based on genetic variants. Patients with the HAMP promoter rs10421768 genotype showed lower serum this compound levels compared to controls, suggesting a potential genetic influence on iron regulation and the utility of this compound as a diagnostic marker for disease severity .

Therapeutic Applications

Modulation of this compound Levels
Therapeutic strategies targeting this compound are being explored to address conditions related to both iron overload and deficiency. Agents that can lower or enhance this compound levels may provide effective treatments for disorders such as β-thalassemia and hereditary hemochromatosis. For example, this compound agonists are being investigated as potential therapies to alleviate iron overload by promoting iron sequestration .

Case Study: Clinical Trials
Clinical trials have demonstrated the efficacy of this compound-modulating agents. For instance, research has shown that administering this compound antibodies can reverse iron abnormalities in animal models of disease, indicating a promising avenue for therapeutic intervention in human patients suffering from dysregulated iron metabolism .

This compound in Chronic Diseases

Role in Inflammation and Chronic Kidney Disease
this compound is also implicated in chronic diseases where inflammation plays a critical role. Elevated this compound levels are often observed in chronic kidney disease (CKD) patients, contributing to anemia through impaired iron availability. Targeting this compound may offer new therapeutic strategies to manage anemia associated with CKD by restoring normal iron homeostasis .

Case Study: Heart Failure
In heart failure patients, studies have linked high serum this compound concentrations to increased mortality risk. This association highlights the importance of monitoring this compound levels as a prognostic marker and suggests that interventions aimed at normalizing this compound could improve clinical outcomes .

Global Health Implications

Iron Supplementation Guidelines
The measurement of this compound could play a crucial role in guiding safe iron supplementation practices, especially in developing countries where infectious diseases complicate iron deficiency treatment. By tailoring supplementation based on individual this compound levels, healthcare providers can reduce the risk of adverse effects associated with inappropriate iron intake .

Summary Table of this compound Applications

Application Area Description Example/Study Reference
Diagnostic MarkerDifferentiates types of anemia and guides treatment decisions ,
Therapeutic ModulationAgonists/antagonists targeting this compound levels for treating iron disorders ,
Chronic Disease ManagementRole in anemia related to CKD and heart failure ,
Global Health StrategiesGuiding safe iron supplementation practices ,

Chemical Reactions Analysis

Structural Characteristics

  • Amino Acid Sequence: The active form of hepcidin consists of 25 amino acids, with the N-terminal 9 amino acids crucial for its biological activity .

  • Secondary Structure: this compound has a tightly folded polypeptide structure featuring 32% beta-sheet character and a hairpin tertiary structure that is stabilized by four disulfide bonds among eight cysteine residues . This structure is essential for its function .

  • Conformational Dynamics: NMR studies have shown that this compound interconverts between two conformations at different temperatures .

Interaction with Ferroportin

  • Binding Mechanism: this compound inhibits iron transport by binding directly to ferroportin . Studies suggest this compound binds to the central cavity of ferroportin, thus preventing iron export from the cell .

  • Downregulation of Iron Export: This binding leads to the internalization and lysosomal degradation of ferroportin . The N-terminal 9-amino-acid segment of this compound is critical for this interaction .

  • Conformational Change: this compound induces a conformational change in ferroportin, leading to ubiquitination, endocytosis, and lysosomal degradation of both molecules .

Regulation of this compound Expression

  • Iron Stores: High iron stores induce the production of bone morphogenic protein (BMP), which binds to receptors on hepatocytes and increases this compound expression via the SMAD pathway .

  • Inflammation: Inflammation increases this compound production through the release of interleukin-6 (IL-6), which upregulates the HAMP gene via the JAK/STAT pathway .

  • Hypoxia: Hypoxia negatively regulates this compound production through the transcription factor hypoxia-inducible factor (HIF) .

  • Erythropoiesis: Erythropoiesis decreases this compound production via erythropoietin (EPO) . Erythroferrone, produced in erythroblasts, inhibits this compound, thus providing more iron for hemoglobin synthesis .

This compound-Binding Agents

  • Guanosine 5'-diphosphate (GDP): In silico studies identified GDP as a potential this compound-binding agent that may inhibit this compound-FPN interactions . Molecular dynamics simulations showed that GDP forms stable hydrogen bonds with this compound residues such as Cys11, Arg16, Ser17, and Lys18 .

  • Binding Energy: The binding energy of GDP for this compound was calculated to be -40.30 ± 4.71 kcal/mol . Electrostatic energy is a significant contributor to the stabilization of the this compound-GDP complex .

Analytical Methods

  • Sulfur Detection: Inductively coupled plasma mass spectrometry can analyze this compound via sulfur detection .

  • Online Isotope Dilution: This method can be used for this compound determination in urine samples .

  • NMR Spectroscopy: NMR spectroscopy is employed to determine the solution structures of this compound peptides .

Pharmaceutical Interactions

  • Spironolactone: Spironolactone can suppress this compound mRNA expression in human primary hepatocytes .

  • Other Drugs: Diclofenac, imatinib, and SAHA also affect this compound mRNA levels in hepatocytes .

Impact of Vitamin D

  • Vitamin D Levels: Vitamin D may decrease this compound production . Optimal function of this compound may require adequate vitamin D levels in the blood .

Antimicrobial Activity

  • Antibacterial Properties: this compound has antimicrobial activity against bacteria such as Escherichia coli and Neisseria cinerea .

  • Antifungal Properties: It is also active against the fungus Candida albicans .

This compound in Disease

  • Anemia: Increased this compound activity can lead to reduced iron availability, contributing to anemia of chronic inflammation .

  • Hemochromatosis: Mutations in this compound can result in juvenile hemochromatosis, leading to iron overload .

  • Kidney Failure: Patients with end-stage kidney failure may not respond to oral iron replacement due to increased this compound activity .

Comparison with Similar Compounds

Table 1: Hepcidin vs. Minihepcidins

Parameter This compound Minihepcidins
Structure 25-amino-acid, 4 disulfide bonds Cyclized, truncated peptides
Half-life <2.5 minutes >60 minutes (in mice)
Synthesis Complexity High Moderate
Therapeutic Application Limited by instability Iron overload disorders
Key Reference

Indazole Derivatives (this compound Production Inhibitors)

Structure : Small molecules like compound 45 (3,6-disubstituted indazole) inhibit this compound transcription .
Mechanism : Suppress this compound expression by targeting interleukin-6 (IL-6)/STAT3 signaling, a key pathway in inflammation-driven this compound upregulation .
Therapeutic Use : Anemia of chronic disease (ACD) and CKD, where elevated this compound restricts iron availability .
Research Findings :

  • In IL-6-induced mouse models, compound 45 reduced serum this compound by 50% .
  • Intraperitoneal administration showed dose-dependent efficacy .

Table 2: this compound vs. Indazole Derivatives

Parameter This compound Indazole Derivatives
Target Ferroportin This compound gene expression
Primary Effect Iron sequestration Iron mobilization
Therapeutic Use Limited ACD, CKD-associated anemia
Clinical Stage Research tool Preclinical (mouse models)
Key Reference

Erythroferrone (ERFE)

Structure: A 354-amino-acid protein produced by erythroblasts during erythropoiesis . Mechanism: ERFE suppresses this compound to enhance iron absorption and mobilization during increased red blood cell production . Interaction with this compound: ERFE antagonizes this compound via BMP-SMAD signaling inhibition. Research Findings:

  • In iron deficiency anemia (IDA), this compound levels are low, but ERFE levels remain unchanged, suggesting ERFE’s role is more prominent in stress erythropoiesis (e.g., hemolysis) than in IDA .
  • No correlation between ERFE and this compound in mild-to-moderate IDA .

Table 3: this compound vs. Erythroferrone

Parameter This compound Erythroferrone (ERFE)
Source Liver Erythroblasts
Regulation Iron status, inflammation Erythropoietic demand
Primary Effect Iron restriction Iron mobilization
Clinical Relevance Biomarker for iron disorders Limited data in IDA
Key Reference

Heparinoid (Non-Iron-Related Compound)

Structure: Heparin-like glycosaminoglycan . Function: Anti-inflammatory and anticoagulant, unrelated to iron regulation. Therapeutic Use: Topical gel for improving blood flow in dermatitis . Comparison: While structurally distinct from this compound, heparinoid’s clinical applications highlight the diversity of peptide/protein-based therapies.

Preparation Methods

Protein Precipitation and Sample Clean-up

A widely used approach to prepare hepcidin from biological samples involves protein precipitation to isolate this compound-25, the active form, from serum or plasma. Trichloroacetic acid (TCA) combined with organic solvents such as acetonitrile (ACN) is employed to precipitate proteins while maintaining this compound stability.

  • Using a 50:50 mixture of 22% TCA and ACN avoids aggregation of this compound-25, which is prone to aggregation due to its hydrophobicity when exposed to highly hydrophilic solvents like serum.
  • This method yields low detection levels suitable for sensitive assays.

Avoidance of Adsorption and Use of Appropriate Containers

This compound-25 has a strong tendency to adsorb to glass surfaces, which compromises repeatability and recovery.

  • Silanized glassware has been proposed to reduce adsorption, but laborious preparation is required.
  • Polypropylene containers, especially LoBind tubes and 96-well plates, provide superior stability and recovery, with minimal non-specific adsorption (see Table 1).
  • Stability testing over time shows that polypropylene containers maintain this compound integrity better than regular glass vials.
Storage Material 2 h (CV %) 4 h (CV %) 6 h (CV %) 72 h (CV %)
Silanized vial with insert 2% (88) 2% (72) 2% (126) -
Silanized vial 1.2 mL 2% (1) 2% (8) 1% (69) -
Regular glass vial 4% (6) 2% (77) 2% (51) -
Polypropylene 96-well plate 95% (5) 104% (3) 99% (4) 98% (1)
LoBind 96-well plate 101% (3) 106% (3) 103% (1) 86% (10)
Regular 1.5 mL Eppendorf tube 100% (1) 99% (1) 93% (1) 99% (2)
LoBind 1.5 mL Eppendorf tube 98% (1) 97% (2) 95% (2) 95% (1)

Note: Values indicate recovery percentage (CV % in parentheses).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC-MS/MS is the gold standard for this compound quantification.
  • Sample preparation includes protein precipitation, pre-concentration steps, and injection onto nano-LC-MS/MS systems.
  • Buffer pH optimization is critical to maintain this compound charge states (this compound-253+ or this compound-254+), affecting chromatographic behavior and detection sensitivity.
  • The lower limit of quantitation (LLOQ) achieved is approximately 0.25 nmol/L with acceptable precision and accuracy (CV < 20%).

Stability and Validation

  • Prepared samples remain stable for at least 48 hours at 4–8°C in autosampler vials when solid-phase extraction (SPE) is used.
  • Recovery rates from spiked serum samples average near 100%, indicating high method reliability.
  • Matrix effects are minimized by appropriate solvent and pH selection during sample preparation.

Chemical Synthesis and Folding of this compound

Solid-Phase Peptide Synthesis (SPPS)

  • This compound-25 is chemically synthesized via SPPS, followed by oxidative folding to form the correct disulfide bridges essential for activity.
  • Folding conditions are optimized to maintain the peptide's bioactive conformation.

Preparation of Metal-Peptide Complexes

  • This compound-25 naturally binds copper ions, which can influence its structure and function.
  • Preparation of this compound-metal complexes involves incubating synthetic this compound-25 with copper sulfate solutions at controlled molar ratios and pH conditions.
  • Buffers such as 100 mM phosphate (pH 2.2), 100 mM citrate (pH 4.2), and 10 mM ammonium acetate (pH 7.4) are used to maintain the copper-bound form during analysis.

Summary Table of Key Preparation Methods

Preparation Step Method Details Key Considerations Reference
Protein Precipitation TCA/ACN (50:50 mixture) Avoid aggregation, maintain stability
Container Selection LoBind polypropylene tubes/plates preferred Minimize adsorption and loss
LC-MS/MS Sample Preparation Protein precipitation + pre-concentration Buffer pH critical for charge state
Chemical Synthesis SPPS with oxidative folding Correct disulfide bond formation
Metal Complex Formation Incubation with CuSO4 in various buffers Maintain copper-bound this compound form
Recombinant Protein Purification Lentiviral expression + chromatography For regulatory proteins (e.g., hemojuvelin)

Q & A

Q. How can multi-omics approaches enhance understanding of this compound regulatory networks?

  • Answer:
  • Integrate transcriptomics (liver RNA-seq), proteomics (serum this compound/ferroportin), and metabolomics (iron speciation) to identify upstream modifiers (e.g., ER stress pathways) .
  • Apply machine learning (e.g., random forests) to prioritize biomarkers (e.g., GDF-15) co-regulated with this compound in aging or metabolic syndromes .

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